molecular formula C10H12BrN B1527777 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 258515-54-7

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B1527777
Número CAS: 258515-54-7
Peso molecular: 226.11 g/mol
Clave InChI: GVQLORUTWOXJJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 258515-54-7) is a versatile brominated tetrahydroisoquinoline (THIQ) derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for constructing more complex molecules. The THIQ scaffold is a privileged structure in natural alkaloids and pharmaceuticals, known for its wide range of biological activities . The specific bromo substitution at the 7-position makes this molecule a valuable electrophilic center for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space . This building block is particularly significant in oncology research. Tetrahydroisoquinoline derivatives have demonstrated potent antitumor activities, showing promising inhibitory effects against various human cancer cell lines, including colon cancer (HCT-116), breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), and malignant melanoma (A375) . The bromo-substituted THIQ core is instrumental in structure-activity relationship (SAR) studies aimed at developing new anticancer agents . Furthermore, THIQ-based compounds are actively investigated for potential applications in treating neurological disorders. Research indicates that certain THIQ derivatives exhibit anticonvulsant properties by targeting glutamate receptors (such as the AMPA receptor) and modulating cholinergic signaling, which is relevant to epilepsy and other central nervous system conditions . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Propiedades

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLORUTWOXJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696303
Record name 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258515-54-7
Record name 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity associated with 7-Br-THIQ, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

7-Br-THIQ is characterized by the presence of a bromine atom at the 7-position and a methyl group at the 2-position of the tetrahydroisoquinoline structure. The synthesis typically involves bromination of 8-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide in suitable solvents like dichloromethane at room temperature. This structural configuration allows for significant versatility in biological interactions.

The biological activity of 7-Br-THIQ is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its ability to form stable interactions through halogen bonding, which can significantly increase binding affinity to biological targets. This mechanism is crucial for its potential therapeutic effects in various applications.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that various substituted THIQs display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The specific activity of 7-Br-THIQ against these pathogens is an area of ongoing investigation.

Anticancer Activity

7-Br-THIQ has been studied for its anticancer properties. In vitro assays demonstrate that certain THIQ derivatives can inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The mechanism may involve modulation of cellular pathways associated with cancer progression.

Research Findings and Case Studies

Several studies have explored the biological activities of 7-Br-THIQ and related compounds:

StudyFocusFindings
Mechanism of ActionIdentified interaction with specific enzymes and receptors; enhanced binding due to bromine substitution.
Antimicrobial ActivityDemonstrated significant antibacterial effects against S. aureus and E. coli.
Anticancer PropertiesShowed potential in inhibiting growth in HepG-2 and MCF-7 cell lines with IC50 values below 25 μM.

Aplicaciones Científicas De Investigación

Biological Activities

7-Br-THIQ exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives, including 7-Br-THIQ, possess significant antimicrobial activity against various pathogens. Studies have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli

These properties suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Activity

In vitro studies have demonstrated that 7-Br-THIQ can inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism involves modulation of cellular pathways associated with cancer progression, indicating its potential as an anticancer agent.

Neuroprotective Effects

Tetrahydroisoquinolines have been explored for their neuroprotective properties. 7-Br-THIQ may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The presence of the bromine atom enhances binding affinity to various biological targets, potentially influencing dopaminergic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various THIQ derivatives, including 7-Br-THIQ. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on anticancer properties, researchers treated HepG-2 and MCF-7 cell lines with varying concentrations of 7-Br-THIQ. The findings revealed dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Substituent Position and Halogen Variations

The position of substituents and halogen atoms significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name CAS Number Molecular Formula MW Key Features
7-Bromo-2-methyl-THIQ hydrochloride 1263378-86-4 C₁₀H₁₃BrClN 262.57 Bromine (C7), methyl (C2), HCl salt
7-Bromo-3-methyl-THIQ hydrobromide 1427380-43-5 C₁₀H₁₃Br₂N 307.03 Bromine (C7), methyl (C3), HBr salt
7-Bromo-6-fluoro-2-methyl-THIQ 1270045-85-6 C₁₀H₁₁BrFN 244.11 Bromine (C7), fluorine (C6), methyl (C2)
8-Bromo-6-methoxy-THIQ 1220694-87-0 C₁₀H₁₂BrNO 242.12 Bromine (C8), methoxy (C6)
6-Bromo-2-(trifluoroacetyl)-THIQ N/A C₁₁H₉BrF₃NO 324.10 Bromine (C6), trifluoroacetyl (C2)

Key Observations :

  • Halogen Position : Bromine at C7 (as in the parent compound) versus C6 or C8 alters electronic distribution, affecting reactivity and binding to biological targets .
  • Methyl vs.

Physicochemical Properties

  • Solubility and Stability : Hydrochloride salts (e.g., 7-bromo-2-methyl-THIQ HCl) exhibit higher aqueous solubility than free bases, critical for drug formulation .

Métodos De Preparación

Detailed Preparation Method from Patent CN102875465A

The patent CN102875465A describes a multi-step method for preparing 7-bromoisoquinoline derivatives, which can be adapted for 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline with modifications at the methylation step. The key steps are:

Step Description Reagents & Conditions Outcome
1 Dissolution of 1,2,3,4-tetrahydroisoquinoline in dichloromethane Sodium hypochlorite aqueous solution added (molar ratio 1:3–8), stirred at room temperature for 1.5–2.5 h Formation of intermediate compound (oxidized form)
2 Nitration of intermediate in potassium nitrate-concentrated sulfuric acid solution Ice bath, then warmed to 60°C, stirred 3.5–4.5 h 7-nitro-3,4-dihydroisoquinoline obtained
3 Oxidation in diphenyl ether with manganese dioxide Molar ratio 1:7, stirred at 180–200°C for 8–12 h 7-nitroisoquinoline formed
4 Reduction in ethanol with activated carbon, ferric chloride trihydrate, hydrazine hydrate (molar ratio 1:10) Reflux 4.5–5.5 h 7-aminoisoquinoline produced
5 Diazotization and bromination Compound dissolved in dibromoethane, tert-butyl nitrite added dropwise, followed by benzyltrimethylammonium bromide, room temperature 5.5–6.6 h 7-bromoisoquinoline isolated after purification

This method achieves selective bromination at the 7-position through diazotization of the amino intermediate followed by substitution with bromide. For the 2-methyl derivative, methylation of the tetrahydroisoquinoline core can be introduced before or after bromination depending on the synthetic design.

Methylation Strategies for 2-Methyl Substitution

While the above patent focuses on 7-bromoisoquinoline, literature on tetrahydroisoquinoline derivatives indicates common methylation approaches at the 2-position:

The choice of methylation step is critical to avoid interference with bromination and to maintain regioselectivity.

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Oxidation 1,2,3,4-tetrahydroisoquinoline + NaOCl in DCM, RT, 1.5–2.5 h Oxidized intermediate Molar ratio tetrahydroisoquinoline:NaOCl = 1:3–8
2 Nitration KNO3 + conc. H2SO4, ice bath to 60°C, 3.5–4.5 h 7-nitro-3,4-dihydroisoquinoline Controlled temperature critical
3 Oxidation Manganese dioxide in diphenyl ether, 180–200°C, 8–12 h 7-nitroisoquinoline High temp for oxidation
4 Reduction Ethanol, activated carbon, FeCl3·3H2O, hydrazine hydrate, reflux 4.5–5.5 h 7-aminoisoquinoline Hydrazine as reducing agent
5 Diazotization & Bromination Dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide, RT, 5.5–6.6 h 7-bromoisoquinoline (final product) Purification by filtration and washing
6 Methylation (if needed) Methyl iodide or equivalent methylating agent + base This compound Can be performed pre- or post-bromination

Research Findings and Notes

  • The selective bromination at the 7-position is effectively achieved via diazotization of the 7-amino intermediate followed by bromide substitution, which avoids direct electrophilic aromatic substitution issues.
  • The use of sodium hypochlorite in the initial oxidation step offers a mild and efficient oxidation of tetrahydroisoquinoline.
  • The nitration and subsequent oxidation steps require careful temperature control to avoid overreaction or decomposition.
  • Reduction with hydrazine hydrate and ferric chloride trihydrate is a reliable method to convert nitro groups to amines in this system.
  • Methylation strategies must consider the stability of the tetrahydroisoquinoline ring and the presence of other functional groups to prevent side reactions.
  • Purification typically involves solvent extraction, washing, filtration, and recrystallization to achieve high purity of the final compound.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Answer: A representative synthesis involves sequential reactions starting with BH₃·THF-mediated reduction of a precursor, followed by tosylation using TsCl (tosyl chloride). Key steps include:

  • Reduction : BH₃·THF in tetrahydrofuran (THF) at controlled temperatures (0–25°C) to avoid over-reduction.
  • Tosylation : TsCl in dichloromethane (DCM) with a base (e.g., triethylamine) to introduce the sulfonyl group.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity .

Q. Critical Factors :

  • Temperature Control : Excess heat during reduction leads to byproducts like dehalogenated derivatives.
  • Stoichiometry : Molar ratios of TsCl to substrate (1.2:1) minimize unreacted intermediates.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Pd-mediated coupling steps.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
BH₃·THF Equivalents1.5 eq85% yield
TsCl Reaction Time12 hours92% conversion
Column Eluent RatioHexane:EtOAc (4:1 → 2:1)>95% purity

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.35–2.50 ppm (methyl group), δ 3.70–4.10 ppm (tetrahydroisoquinoline protons), and δ 7.20–7.50 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Signals for Br-bearing carbons (δ 110–125 ppm) and methyl groups (δ 20–25 ppm).
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (550–600 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., m/z 256.0124 for C₁₀H₁₁BrN).
  • HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient).

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize byproducts in tetrahydroisoquinoline derivatives?

Answer: Bromination often competes with ring-opening or over-halogenation. Strategies include:

  • Regioselective Bromination : Use NBS (N-bromosuccinimide) with catalytic H₂SO₄ in acetic acid to direct bromine to the 7-position .
  • Temperature Modulation : Low temperatures (−10°C) reduce radical side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., amines via Boc protection) to avoid N-bromination.

Case Study :
In the synthesis of 7-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinoline, pre-tosylation of the amine prevented undesired N-bromination, achieving 88% regioselectivity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in modulating biological pathways?

Answer:

  • Bioassay Design : Test derivatives in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare with non-brominated analogs to isolate bromine’s role .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Highlight the methyl group’s steric effects on binding affinity.
  • Pharmacophore Mapping : Identify critical substituents (e.g., bromine at C7, methyl at C2) for activity using QSAR (Quantitative Structure-Activity Relationship) models.

Q. Table 2: SAR Trends in Tetrahydroisoquinoline Derivatives

DerivativeBromine PositionMethyl PositionIC₅₀ (μM)
7-Bromo-2-methylC7C212.3
6-Bromo-3-methylC6C345.7
Non-brominated analogC2>100

Q. How should discrepancies in biological activity data between 7-Bromo-2-methyl-THIQ and related analogs be addressed?

Answer:

  • Reproducibility Checks : Validate assays across independent labs (e.g., compare IC₅₀ values in MTT vs. ATP-based viability assays).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Crystallographica reports on brominated isoquinolines ).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, medicinal chemistry journals) to identify outliers or batch-specific impurities .

Example :
Inconsistent cytotoxicity reports for 7-Bromo-2-methyl-THIQ were traced to residual Pd catalysts (<0.1% purity threshold required for reliable data) .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Plasma Stability : Expose to human plasma (37°C, 1–6 hours) and quantify parent compound using LC-MS.
  • Light Sensitivity : Conduct accelerated photodegradation studies under ICH Q1B guidelines.

Key Finding :
7-Bromo-2-methyl-THIQ showed <5% degradation at pH 7.4 after 72 hours but rapid decomposition (<30% remaining) at pH <3, suggesting enteric coating for oral delivery .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., BH₃·THF reductions).
  • Catalyst Recycling : Use immobilized Pd catalysts in cross-coupling steps to reduce costs .
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress, minimizing batch failures.

Case Study :
Scaling the Pd-mediated coupling step from 1g to 50g batches required switching from DMF to toluene (lower toxicity) and increasing agitation speed to prevent Pd black formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.